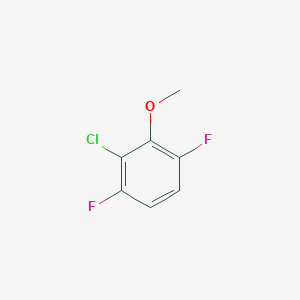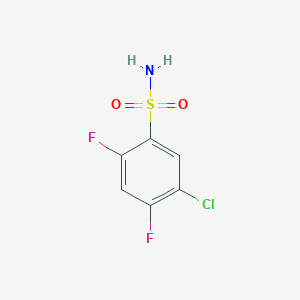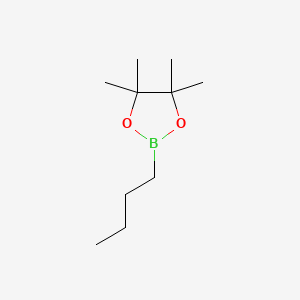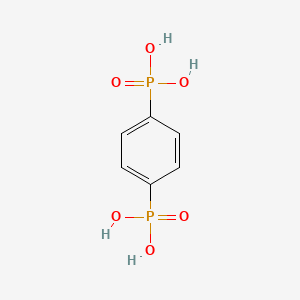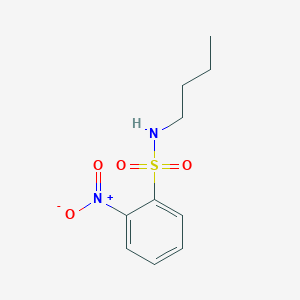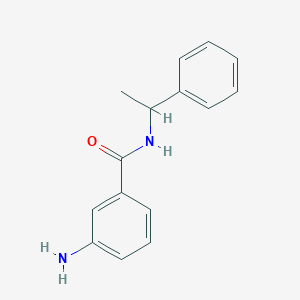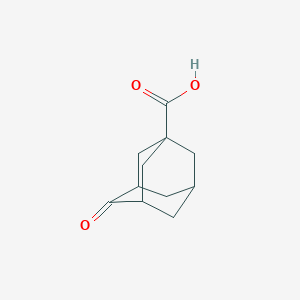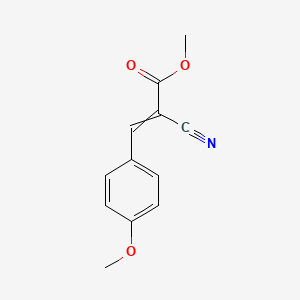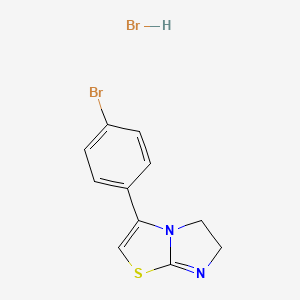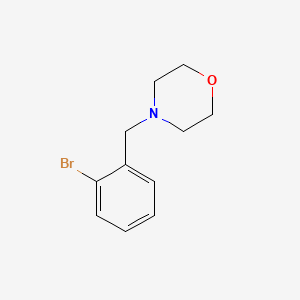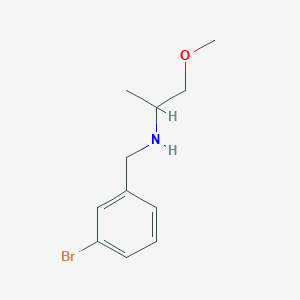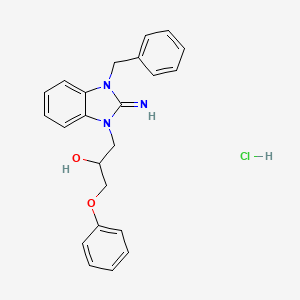
BEPP monohydrochloride
Overview
Description
Mechanism of Action
Target of Action
BEPP monohydrochloride primarily targets the double-strand RNA-dependent protein kinase (PKR) . PKR is a ubiquitously expressed serine-threonine kinase that can be induced by interferon γ .
Mode of Action
This compound acts as an activator of PKR . It interacts with PKR, leading to its activation and subsequent downstream effects .
Biochemical Pathways
Upon activation by this compound, PKR is involved in several crucial cellular regulations . These include the phosphorylation of eIF2α, which leads to the inhibition of protein synthesis . PKR also modulates the activities of eIF2α, NF-κB, ATF-3, and p53 .
Pharmacokinetics
Its solubility in dmso (>10 mg/ml) suggests that it may have good bioavailability .
Result of Action
The activation of PKR by this compound elicits antivirus and antitumor activities . Specifically, it has been shown to inhibit the growth of a human lung cancer cell line overexpressing PKR .
Action Environment
It is known that the compound should be stored at 2-8°c in a desiccated environment .
Biochemical Analysis
Biochemical Properties
BEPP monohydrochloride plays a crucial role in biochemical reactions by activating PKR, a ubiquitously expressed serine-threonine kinase inducible by interferon γ . PKR is involved in several critical cellular regulations, including the phosphorylation of eIF2α, which leads to the inhibition of protein synthesis and the elicitation of antiviral and antitumor activities . This compound interacts with various biomolecules such as eIF2α, NF-κB, ATF-3, and p53, modulating their activities and influencing cellular responses .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the growth of human lung cancer cell lines overexpressing PKR . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of PKR by this compound leads to the phosphorylation of eIF2α, resulting in the inhibition of protein synthesis and the induction of stress-related pathways . This modulation of cellular processes can lead to antiviral and antitumor effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PKR. By activating PKR, this compound induces the phosphorylation of eIF2α, which inhibits protein synthesis . This inhibition triggers a cascade of cellular responses, including the modulation of NF-κB, ATF-3, and p53 activities . These interactions result in the regulation of gene expression and the activation of stress-related pathways, contributing to the compound’s antiviral and antitumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under desiccated conditions and at temperatures between 2-8°C . Over time, the compound’s ability to modulate cellular processes may diminish due to degradation, impacting its efficacy in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates PKR and modulates cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including the inhibition of protein synthesis and the induction of stress-related pathways . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the activation of PKR and the modulation of eIF2α phosphorylation . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. By activating PKR, this compound affects the phosphorylation state of eIF2α, which in turn regulates protein synthesis and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments. The transport and distribution of this compound are critical for its efficacy in modulating cellular processes and exerting its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound interacts with its target biomolecules, such as PKR, within the appropriate cellular context. The precise subcellular localization of this compound is crucial for its role in modulating cellular processes and exerting its antiviral and antitumor effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BEPP monohydrochloride involves the reaction of benzimidazole derivatives with ethanol and phenoxymethyl compounds under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using suitable reducing agents under controlled conditions.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .
Scientific Research Applications
BEPP monohydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of organic compounds in aqueous solutions.
Biology: this compound is used to investigate enzyme-catalyzed reactions and lipid metabolism.
Medicine: The compound is studied for its potential antiviral and antitumor activities, particularly in relation to its ability to inhibit protein synthesis by phosphorylating eIF2α.
Industry: this compound is utilized in the development of new pharmaceuticals and biochemical assays.
Comparison with Similar Compounds
BEC hydrochloride: Another benzimidazole derivative with similar biochemical properties.
Bevantolol hydrochloride: A compound with comparable structural features but different pharmacological effects.
BIIE 0246 hydrochloride: Shares some structural similarities but has distinct biological activities.
Uniqueness of BEPP Monohydrochloride: this compound is unique due to its specific activation of PKR and its subsequent effects on protein synthesis and cellular regulation. This makes it particularly valuable in research focused on antiviral and antitumor mechanisms .
Properties
IUPAC Name |
1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-phenoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2.ClH/c24-23-25(15-18-9-3-1-4-10-18)21-13-7-8-14-22(21)26(23)16-19(27)17-28-20-11-5-2-6-12-20;/h1-14,19,24,27H,15-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMXJFUGIDGZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386296 | |
| Record name | SMR000035350 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455311-98-5 | |
| Record name | SMR000035350 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


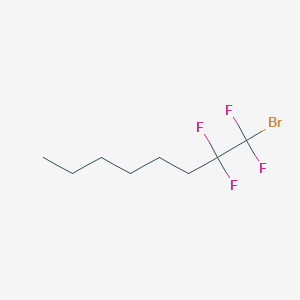
![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)
